molecular formula C26H27FN4S B2977474 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea CAS No. 687579-07-3

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea

Cat. No.: B2977474
CAS No.: 687579-07-3
M. Wt: 446.59
InChI Key: LHJJGCLHTWJGNH-UHFFFAOYSA-N
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Description

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea is a complex organic compound that features a combination of indole, pyridine, and thiourea moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties allow it to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to downstream effects such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4S/c1-19-23(24-17-22(27)7-8-25(24)30-19)12-16-31(18-21-9-13-28-14-10-21)26(32)29-15-11-20-5-3-2-4-6-20/h2-10,13-14,17,30H,11-12,15-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJGCLHTWJGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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